molecular formula C12H10O4 B078086 Ethyl 4-oxo-4H-chromene-2-carboxylate CAS No. 14736-31-3

Ethyl 4-oxo-4H-chromene-2-carboxylate

Cat. No. B078086
CAS RN: 14736-31-3
M. Wt: 218.2 g/mol
InChI Key: CJVFJZNWXDFXHF-UHFFFAOYSA-N
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Patent
US05990142

Procedure details

A 2,68 M sodium ethoxide solution in ethanol (21,9 ml) was added slowly to a solution of 2-hydroxyacetophenone (1.76 ml, 14.7 mmol) and diethyl oxalate (3.98 ml, 29.4 mmol) in a mixture of dry ethyl ether (20 ml) and absolute ethanol (20 ml). The mixture was stirred under reflux for 3 h. Afterwards it was diluted with ethyl ether (40 ml), added with 1M HCl (25 ml) and extracted with ethyl ether (3×40 ml). The combined ether phases were dried and the solvents were removed by evaporation under reduced pressure. The obtained residue was dissolved in absolute ethanol (60 ml) and 0.380 ml of concentrated hydrochloric acid were added. The resulting mixture was left under stirring at 75° C. for 1 h. After this time, 50 ml of water were poured on the mixture which was extracted with ethyl acetate (3×50 ml). The organic phase was washed successively with a sodium bicarbonate saturated solution and a NaCl saturated solution, dried and the solvents were evaporated off under reduced pressure, to obtain a crude which was purified by crystallization in ethyl ether, thereby obtaining 2.660 g of the title product (83% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
3.98 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].O[CH2:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8].[C:15](OCC)(=[O:21])[C:16]([O:18][CH2:19][CH3:20])=[O:17].Cl>C(O)C.C(OCC)C>[O:8]=[C:7]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=2[O:21][C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
1.76 mL
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
3.98 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (3×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether phases were dried
CUSTOM
Type
CUSTOM
Details
the solvents were removed by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in absolute ethanol (60 ml)
ADDITION
Type
ADDITION
Details
0.380 ml of concentrated hydrochloric acid were added
WAIT
Type
WAIT
Details
The resulting mixture was left
STIRRING
Type
STIRRING
Details
under stirring at 75° C. for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
After this time, 50 ml of water were poured on the mixture which
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
The organic phase was washed successively with a sodium bicarbonate saturated solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a NaCl saturated solution, dried
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude which
CUSTOM
Type
CUSTOM
Details
was purified by crystallization in ethyl ether

Outcomes

Product
Name
Type
product
Smiles
O=C1C=C(OC2=C1C=CC=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.66 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.